molecular formula C11H17NSi B14620713 1-Phenyl-N-[(trimethylsilyl)methyl]methanimine CAS No. 57402-97-8

1-Phenyl-N-[(trimethylsilyl)methyl]methanimine

Cat. No.: B14620713
CAS No.: 57402-97-8
M. Wt: 191.34 g/mol
InChI Key: AGLFZNHNZOGOSF-UHFFFAOYSA-N
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Description

1-Phenyl-N-[(trimethylsilyl)methyl]methanimine is an organic compound with the molecular formula C12H21NSi. It is a derivative of methanimine, where a phenyl group and a trimethylsilyl group are attached to the nitrogen atom.

Preparation Methods

The synthesis of 1-Phenyl-N-[(trimethylsilyl)methyl]methanimine typically involves the reaction of benzylamine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under anhydrous conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Phenyl-N-[(trimethylsilyl)methyl]methanimine undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-N-[(trimethylsilyl)methyl]methanimine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-N-[(trimethylsilyl)methyl]methanimine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The phenyl group can interact with aromatic systems, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Phenyl-N-[(trimethylsilyl)methyl]methanimine can be compared with similar compounds such as:

Properties

CAS No.

57402-97-8

Molecular Formula

C11H17NSi

Molecular Weight

191.34 g/mol

IUPAC Name

1-phenyl-N-(trimethylsilylmethyl)methanimine

InChI

InChI=1S/C11H17NSi/c1-13(2,3)10-12-9-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3

InChI Key

AGLFZNHNZOGOSF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CN=CC1=CC=CC=C1

Origin of Product

United States

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